sodium;octacosanoate
Description
Contextualizing Long-Chain Saturated Fatty Acids and Their Conjugates
Saturated fatty acids are broadly classified by their hydrocarbon chain length. Long-chain saturated fatty acids (LCSFAs) typically contain 12 to 18 carbon atoms, while very long-chain saturated fatty acids (VLSFAs) are defined as those with 20 or more carbon atoms nih.gov. Octacosanoic acid is a VLSFA with a chain length of 28 carbons ontosight.ai. These fatty acids are incorporated into various lipid classes, including triacylglycerols (TAGs), which serve as energy storage, and polar lipids like phospholipids (B1166683) and sphingolipids, which are integral to biological membranes researchgate.net. The properties and biological roles of fatty acids and their conjugates are heavily influenced by chain length and the presence of modifications.
Significance of Sodium Octacosanoate (B1238098) within Lipidomics and Membrane Biophysics
Sodium octacosanoate is the sodium salt of octacosanoic acid nih.govguidechem.com. As a derivative of a very long-chain saturated fatty acid, it holds significance in the fields of lipidomics and membrane biophysics. Lipidomics involves the comprehensive study of lipids within a biological system, and VLSFAs like octacosanoic acid are components that are analyzed in such studies escholarship.orgntnu.noni.ac.rsresearchgate.net.
In membrane biophysics, the behavior of lipid molecules, including fatty acid salts, is crucial to understanding membrane structure and function mdpi.comnih.govbiophysics.orgresearchgate.netmpg.de. VLSFAs are known to be important constituents of sphingolipids and ceramides (B1148491), which are key components of cell membranes ontosight.airesearchgate.netahajournals.org. Ceramides containing VLSFAs, particularly lignoceric acid (24:0), have been suggested to play a role in counteracting the pro-apoptotic effects of ceramides with shorter fatty acid chains like palmitic acid (16:0), thereby influencing cellular processes relevant to conditions such as heart failure ahajournals.org.
The physical properties of fatty acid salts, such as solubility and melting point, are influenced by chain length heraproject.com. While sodium octanoate (B1194180) (a shorter chain salt) is highly soluble in water, the solubility of fatty acid salts decreases as the chain length increases heraproject.comsolubilityofthings.com. This difference in solubility can impact their behavior and interactions in biological and model membrane systems. Studies on the formation of vesicles from single-chain amphiphiles, including fatty acids and their derivatives, highlight the importance of environmental conditions, such as salt concentration, on self-assembly, a fundamental process in membrane formation nih.gov.
Research has also explored the role of octacosanoic acid in specific biological contexts related to membranes. For instance, octacosanoic acid was found to be important for the optimal antagonistic properties of the lipid A from Rhizobium sin-1, a component of the bacterial outer membrane nih.gov. This indicates that the specific very long chain length of fatty acids can be critical for the biological activity of complex lipids in membranes.
Evolution of Research Perspectives on Very Long-Chain Lipid Salts
Historically, saturated fatty acids, particularly shorter and medium-chain ones, have often been associated with negative health outcomes. However, research perspectives on VLSFAs have evolved. More recent studies suggest that VLSFAs may have different or even beneficial associations with certain health factors compared to their shorter-chain counterparts nih.govoup.commdpi.com.
The increasing focus on lipidomics has facilitated a more detailed analysis of the diverse lipid species present in biological systems, including VLSFAs and their derivatives escholarship.orgntnu.noni.ac.rsresearchgate.net. This has allowed researchers to investigate the specific roles of these lipids in various physiological and pathological processes. The recognition of VLSFAs as significant components of crucial membrane lipids like sphingolipids has further driven research into their impact on membrane structure, dynamics, and the cellular functions they regulate ontosight.airesearchgate.netahajournals.org.
The study of very long-chain lipid salts, such as sodium octacosanoate, within the context of membrane biophysics has also advanced through the use of model membrane systems and advanced analytical techniques. These approaches allow for controlled investigations into how factors like chain length, counter-ion, and environmental conditions influence the physical behavior and interactions of these lipids within bilayer structures. While early research on fatty acid salts might have focused on their general properties, contemporary research is increasingly exploring the specific contributions of very long-chain variants to the intricate complexity and functionality of biological membranes.
Properties
IUPAC Name |
sodium;octacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2-27H2,1H3,(H,29,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIBJOMJPMLJTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H55NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Sodium Octacosanoate
Established Synthetic Pathways for Octacosanoic Acid Precursors
The synthesis of very long-chain saturated fatty acids like octacosanoic acid often involves building the long hydrocarbon chain and introducing the carboxylic acid functionality.
Esterification and Subsequent Saponification Strategies
A common approach in fatty acid synthesis involves the formation of esters, which can then be hydrolyzed through saponification to yield the free fatty acid. Triglycerides, which are esters of glycerol (B35011) and fatty acids, are traditional starting materials for soap production via saponification. olabs.edu.inbyjus.comwikipedia.orgkiu.ac.ug This process involves the alkaline hydrolysis of esters, typically using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). olabs.edu.inbyjus.comwikipedia.orgkiu.ac.ugresearchinventy.comchemondis.com The reaction cleaves the ester bonds, releasing glycerol and fatty acid salts. olabs.edu.inwikipedia.orgchemondis.com Subsequent acidification of the fatty acid salt can liberate the free fatty acid.
For the synthesis of specific long-chain fatty acids like octacosanoic acid, esterification can also be employed to protect the carboxylic acid group during chain elongation reactions or as an intermediate step before saponification. Fatty esters can be synthesized by the reaction of a carboxylic acid or a derivative (acid chloride or anhydride) with an alcohol. csic.es Acid-catalyzed or base-catalyzed transesterification of existing esters can also be used to obtain desired fatty acid esters.
Advanced Catalytic Approaches in Long-Chain Fatty Acid Synthesis
Beyond traditional methods, advanced catalytic approaches have been explored for the synthesis of long-chain fatty acids. Olefin metathesis, for instance, can be utilized to synthesize long-chain unsaturated fatty acids, which can then be hydrogenated to yield saturated fatty acids. rsc.orgresearchgate.netacs.org Ruthenium-catalyzed self-metathesis of monounsaturated fatty acid esters has been shown to produce long-chain unsaturated α,ω-dicarboxylic acids and hydrocarbons. researchgate.net
Another catalytic strategy involves the selective cleavage of C-O bonds in fatty acids to produce long-chain alkenes, which could potentially serve as intermediates for further functionalization or chain elongation towards very long-chain fatty acids. acs.org Bimetallic catalysts like PtSn/SiO₂ have demonstrated effectiveness in the decarbonylation of stearic acid to heptadecene. acs.org
Enzymatic methods have also been investigated for the synthesis of hydroxylated long-chain fatty acids, although these can sometimes yield mixtures of positional isomers. acs.org
Targeted Synthesis of Sodium Octacosanoate (B1238098) from Octacosanoic Acid
The direct synthesis of sodium octacosanoate from octacosanoic acid involves a salt formation reaction.
Optimization of Salt Formation Reactions
The formation of sodium octacosanoate from octacosanoic acid is a neutralization reaction between a fatty acid and a sodium-containing base, typically sodium hydroxide. This reaction yields the sodium salt and water.
RCOOH + NaOH → RCOONa + H₂O
Where R represents the hydrocarbon chain of octacosanoic acid (CH₃(CH₂)₂₆-).
Optimization of this salt formation reaction involves controlling parameters such as the stoichiometry of the reactants (octacosanoic acid and sodium hydroxide), reaction temperature, reaction time, and solvent system to maximize the yield and purity of the sodium salt. The concentration of the alkali (NaOH) is a critical factor in soap production, influencing the completeness of saponification and the properties of the resulting soap. chemondis.com
While specific detailed research findings on the optimization of sodium octacosanoate synthesis were not extensively found, studies on the optimization of saponification reactions for other fatty acids provide relevant insights. Factors like base concentration, temperature, and mixing time can significantly impact the reaction efficiency and product characteristics. researchinventy.comundip.ac.idscispace.com For instance, optimizing the base ratio, mixing time, and temperature has been shown to influence the free fatty acid levels in liquid soap production. undip.ac.id
Purity Assessment and Isolation Techniques
Achieving high purity is crucial for synthesized sodium octacosanoate, especially for specific applications. Purity assessment techniques for fatty acid salts include determining the total fatty acid salt content, free fatty acid content, unsaponifiable matter, and the assay of the cation (sodium). fao.org
Isolation techniques for fatty acid salts often involve precipitation and separation from the reaction mixture. In traditional soap making, the sodium salt of the fatty acid (soap) can be precipitated by salting out with sodium chloride. wikipedia.orgscispace.com This process relies on the lower solubility of the fatty acid salt in a saline solution.
For purifying long-chain fatty acids and their salts, methods like fractional distillation, crystallization, and techniques involving the formation and isolation of specific metal salts (e.g., lithium salts) followed by regeneration of the free fatty acid have been described. google.comcir-safety.org High-performance liquid chromatography (HPLC) is a common analytical technique used to assess the purity and identify components in fatty acid mixtures and their derivatives. matec-conferences.org
Isotopic Labeling and Functionalization of Sodium Octacosanoate for Mechanistic Studies
Isotopic labeling and functionalization of fatty acids and their salts are valuable tools for studying their metabolic pathways, distribution, and interactions in biological systems or for investigating reaction mechanisms in chemical processes.
Isotopic labeling involves replacing one or more atoms in the molecule with an isotope of that element (e.g., substituting hydrogen with deuterium (B1214612) or carbon-12 with carbon-13). Octacosane-d₅₈, a deuterium-labeled version of octacosane, is available and can potentially be used to synthesize isotopically labeled octacosanoic acid and subsequently sodium octacosanoate for mechanistic studies. americanchemicalsuppliers.com Isotopic-coded derivatization reagents have also been developed to enhance the accuracy and sensitivity of fatty acid quantification using techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.org
Functionalization of fatty acids involves introducing specific chemical groups to the molecule to alter its properties or to serve as probes for studying its behavior. While general methods for functionalizing fatty acids exist (e.g., epoxidation, reduction of the carboxyl group to an alcohol, formation of amides), specific functionalization strategies for octacosanoic acid or sodium octacosanoate for mechanistic studies would depend on the nature of the investigation. csic.es For instance, studies on the formation of self-assembled monolayers (SAMs) of carboxylic acids on metal surfaces demonstrate the ability to functionalize surfaces with long alkyl chains terminated by a carboxylic acid group. researchgate.netmdpi.com
Research findings on the metabolic fate of octacosanol (B124162), which is related to octacosanoic acid, have utilized labeled compounds to demonstrate its conversion to octacosanoic acid and other shorter-chain fatty acids in biological systems. ebi.ac.uk Such studies highlight the utility of isotopic labeling in tracing the metabolic pathways of very long-chain fatty acids.
Deuteration and Carbon-13 Labeling for Spectroscopic Probes
Isotopic labeling, specifically with deuterium (²H) and carbon-13 (¹³C), is a valuable technique for studying the metabolism, distribution, and structural characteristics of fatty acids using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The incorporation of stable isotopes into the fatty acid chain provides a traceable label that does not alter the chemical behavior significantly but allows for differentiation from naturally occurring isotopes.
Deuteration involves replacing hydrogen atoms with deuterium. Deuterated fatty acids are frequently used as internal standards in quantitative analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comepd.gov.hk This allows for accurate quantification of endogenous fatty acids by accounting for sample preparation losses and variations in instrument response. For instance, deuterated forms of fatty acids, such as octanoic acid-d2, are commercially available and utilized as internal standards for quantifying their non-labeled counterparts. caymanchem.com While specific details on the deuteration of octacosanoic acid are less commonly reported than for shorter-chain fatty acids in general literature searches, the chemical principles applied to shorter fatty acids are transferable to very long-chain fatty acids. Deuterium can be introduced at specific positions along the carbon chain or uniformly across the molecule through various synthetic routes.
Similarly, carbon-13 labeling involves replacing naturally abundant ¹²C atoms with the stable isotope ¹³C. ¹³C-labeled fatty acids serve as metabolic tracers, allowing researchers to follow the biochemical pathways and transformations of these lipids within biological systems. medchemexpress.com By introducing a ¹³C-labeled fatty acid into a system and analyzing downstream metabolites or cellular components using techniques sensitive to isotopic composition (e.g., MS or NMR), the fate of the original fatty acid can be elucidated. Stable isotopes of elements like hydrogen and carbon have been incorporated into molecules primarily as tracers for quantitation during development processes. medchemexpress.com Research has shown that stable carbon isotope ratios (δ¹³C values) of organic matter, including fatty acids like octacosanoic acid, can be analyzed using techniques combining laser ablation, nano combustion gas chromatography, and isotope ratio mass spectrometry (LA/nC/GC/IRMS), even on very small sample sizes. researchgate.net This highlights the utility of carbon isotope analysis in studying fatty acids. Studies comparing methylation methods for fatty acid analysis by GC/IRMS have used octacosanoic acid as a test analyte, indicating its relevance in isotopic analysis research. researchgate.net
The application of deuteration and carbon-13 labeling to octacosanoic acid allows for detailed investigations into its behavior in various matrices, providing insights into its physical properties, interactions, and potential metabolic pathways if introduced into biological systems for research purposes.
Introduction of Fluorescent Tags and Bioconjugation Sites
The introduction of fluorescent tags and bioconjugation sites onto fatty acid molecules, including long-chain ones like octacosanoic acid, enables their visualization and coupling to other biomolecules. These modifications are crucial for studying fatty acid localization, transport, and interaction with proteins and membranes.
Fluorescent labeling of fatty acids involves covalently attaching a fluorophore to the fatty acid structure. This technique allows scientists to observe and trace the movement and distribution of fatty acids within complex biological systems using fluorescence microscopy and other related techniques. Fluorescently labeled fatty acids are valuable tools in cellular imaging studies, providing insights into lipid biology, metabolic processes, cell signaling, energy production, and membrane dynamics. They enable real-time monitoring of fatty acid behavior in live cells. Various fluorescent dyes can be used for labeling fatty acids, including BODIPY, nitrobenzoxadiazole (NBD), pyrene, and dansyl fluorophores. thermofisher.com The attachment point of the fluorescent tag can vary, often being linked within the fatty acid chain or, more commonly, at the terminal (omega) carbon atom furthest from the carboxylate moiety. thermofisher.com Another method involves the fluorescent labeling of carboxylic acids, including fatty acids, with reagents like 9-anthryldiazomethane (B78999) (ADAM) for highly sensitive detection by High Performance Liquid Chromatography (HPLC). tandfonline.com This esterification reaction can proceed at room temperature without a catalyst. tandfonline.com Fluorescently labeled fatty acid binding proteins have also been developed as probes to profile mixtures of unbound free fatty acids. nih.govnih.gov
Bioconjugation involves the chemical linking of fatty acids to other molecules, such as proteins, peptides, oligonucleotides, or carbohydrates. This strategy is employed to alter the properties of the conjugated molecule, such as improving its solubility, stability, cellular uptake, or targeting to specific tissues or cells. creative-biogene.combiosyn.comgoogle.com For fatty acids, the carboxylic acid group is a primary site for conjugation through the formation of amide or ester bonds with reactive groups on the target molecule (e.g., amine or hydroxyl groups). mdpi.com Carbodiimide chemistry is a common method used to facilitate the formation of amide bonds between carboxylic acids and amines. mdpi.com Fatty acid conjugation technology has been applied to therapeutic oligonucleotides to enhance their pharmacokinetic properties and tissue-targeting capabilities by leveraging the lipophilicity of the fatty acid. creative-biogene.com Long-chain fatty acids such as palmitic acid (C16), stearic acid (C18), and docosanoic acid (C22) have been conjugated to oligonucleotides to improve cellular uptake efficiency and biodistribution. creative-biogene.com While specific examples of sodium octacosanoate bioconjugation are not as widely documented as for shorter or medium-chain fatty acids, the principles and methodologies of fatty acid bioconjugation are applicable to very long-chain fatty acids like octacosanoic acid. Conjugation of fatty acids to biomolecules via a linker has been shown to increase the half-life of the biomolecule. google.com
These derivatization strategies provide powerful tools for researchers to synthesize modified forms of octacosanoic acid and its salts, enabling detailed studies of their behavior and potential applications in various scientific disciplines.
Biophysical Investigations into Supramolecular Organization of Sodium Octacosanoate
Self-Assembly Phenomena in Aqueous and Non-Aqueous Systems
The aggregation of amphiphilic molecules like sodium octacosanoate (B1238098) is a spontaneous process driven by the hydrophobic effect in aqueous solutions and by other non-covalent interactions in non-aqueous systems. The extremely long C28 alkyl chain of sodium octacosanoate results in very low aqueous solubility, which significantly influences its self-assembly characteristics.
Micellar and Vesicular Formation Dynamics of Sodium Octacosanoate
In aqueous environments, surfactant molecules above a certain concentration, known as the Critical Micelle Concentration (CMC), aggregate to form micelles. For sodium salts of fatty acids, the CMC decreases significantly as the length of the alkyl chain increases. Due to its very long hydrophobic tail, the CMC for sodium octacosanoate is expected to be exceptionally low, making it sparingly soluble in water. Micelles are typically spherical or cylindrical aggregates where the hydrophobic tails are sequestered from the water in the core, and the hydrophilic head groups form the outer corona.
However, for single-chain amphiphiles with very large hydrophobic groups relative to their hydrophilic head groups, the formation of vesicles can be favored over micelles. nih.gov Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. nih.gov The geometric packing of the amphiphiles, dictated by the relative sizes of the head group and the tail, determines the resulting morphology of the aggregate. Given the significant volume of the C28 chain, it is plausible that sodium octacosanoate preferentially forms bilayers that can close upon themselves to form vesicles, potentially multilamellar ones, in aqueous dispersion.
The dynamics of micelle and vesicle formation are influenced by factors such as temperature, pH, and the presence of electrolytes. For instance, the stability of carboxylate-based micelles is enhanced by the presence of sodium counterions, which can form bridging multiplets between the head groups. nih.gov
Table 1: Critical Micelle Concentration (CMC) of Sodium Carboxylates with Varying Chain Lengths
| Compound Name | Alkyl Chain Length | CMC (mM) |
|---|---|---|
| Sodium Octanoate (B1194180) | C8 | ~130 |
| Sodium Decanoate | C10 | ~86 |
| Sodium Laurate | C12 | ~30 |
| Sodium Dodecyl Sulfate (B86663) | C12 | 8.1 |
Data for shorter chain carboxylates are provided for comparison to illustrate the trend of decreasing CMC with increasing chain length. The CMC for sodium octacosanoate is expected to be orders of magnitude lower.
Lamellar Phase Transitions and Multilamellar Vesicle Architectures
Long-chain carboxylates like sodium octacosanoate readily form lamellar phases in the presence of a solvent. nih.gov A lamellar phase consists of stacked bilayers of the amphiphile separated by layers of the solvent. These structures are similar to the liquid crystalline phases observed in many lipids. nih.gov
These lamellar phases can undergo temperature-dependent phase transitions. At lower temperatures, the alkyl chains are typically in a more ordered, all-trans conformation, corresponding to a gel (Lβ) phase. As the temperature increases, the chains become more disordered and conformationally mobile, leading to a transition to a liquid crystalline (Lα) phase. nih.gov This transition is associated with a decrease in bilayer thickness and an increase in the area per molecule.
In aqueous dispersions, lamellar sheets can form closed, onion-like structures known as multilamellar vesicles (MLVs). These consist of concentric bilayers, each separated by a layer of water. The formation and stability of these structures are governed by a balance of forces including hydrophobic interactions, electrostatic repulsion between the charged head groups, and van der Waals forces between the alkyl chains.
Interfacial Behavior of Sodium Octacosanoate at Aqueous-Lipid Interfaces
The amphiphilic nature of sodium octacosanoate also dictates its behavior at interfaces, such as the air-water or oil-water interface.
Monolayer Formation and Langmuir-Blodgett Film Characteristics
At an air-water interface, insoluble amphiphiles like sodium octacosanoate can form a monomolecular layer, known as a Langmuir film. In such a film, the molecules orient themselves with their hydrophilic carboxylate head groups in the aqueous phase and their hydrophobic C28 tails directed towards the air. phasediagram.dk
By compressing this monolayer with a movable barrier in a Langmuir-Blodgett trough, the molecules can be forced into different two-dimensional phases. nanoscience.com At low surface pressures, the molecules are far apart in a "gaseous" state. Upon compression, they transition to a "liquid-expanded," then a "liquid-condensed," and finally a "solid" phase, where the alkyl chains are tightly packed and oriented nearly perpendicular to the interface. researchgate.net
These ordered monolayers can be transferred layer by layer onto a solid substrate, creating highly organized multilayer structures known as Langmuir-Blodgett (LB) films. phasediagram.dk In multilayer LB films of fatty acid salts, the structure often resembles that of the bulk crystal, with stacked bilayer lamellae. nih.gov The acyl chains are typically in an all-trans conformation, and the layers are held together by ionic bonding between the carboxylate head groups and the sodium ions. nih.gov The wear resistance of silicon surfaces has been shown to be significantly increased by LB monolayers of long-chain fatty acids like octacosanoic acid. belnauka.by
Table 2: Characteristics of Langmuir-Blodgett Films of Long-Chain Fatty Acids
| Property | Description |
|---|---|
| Molecular Orientation | Acyl chains are generally in an all-trans conformation. In single monolayers, the chains are often normal to the substrate, while in multilayers, they can be tilted. nih.gov |
| In-Plane Packing | Single monolayers often exhibit hexagonal packing (hexatic-B structure). Multilayers typically have a centered rectangular in-plane structure with a herringbone pattern. nih.gov |
| Layer Structure | Multilayers consist of stacked bilayers with head-to-head arrangement of the amphiphiles. nih.gov |
Adsorption and Surface Tension Reduction Studies
A key characteristic of surfactants is their ability to adsorb at interfaces and lower the interfacial tension. When sodium octacosanoate is introduced into an aqueous solution, the molecules preferentially migrate to the surface. This is because the hydrophobic tails avoid contact with water, a thermodynamically favorable process. aliyuncs.com This adsorption leads to a reduction in the surface tension of the water.
The effectiveness of a surfactant in reducing surface tension generally increases with the length of its hydrophobic tail, as a longer tail leads to stronger hydrophobic interactions driving the molecule to the interface. researchgate.net Therefore, sodium octacosanoate is expected to be a highly effective surfactant in this regard. The surface tension of a surfactant solution typically decreases with increasing concentration until the CMC is reached. Beyond the CMC, the surface becomes saturated with surfactant molecules, and the surface tension remains relatively constant as additional molecules form micelles in the bulk solution. wikipedia.org
Phase Behavior and Phase Diagrams of Sodium Octacosanoate in Binary and Ternary Systems
The phase behavior of sodium octacosanoate in combination with one or more other components can be represented by phase diagrams. These diagrams map the different phases that exist as a function of variables like temperature, pressure, and composition.
For a binary system of sodium octacosanoate and water, one would expect to see a rich phase behavior. At very low concentrations, the surfactant would exist as monomers in solution. As the concentration increases, various aggregated structures would form. A typical phase diagram for a long-chain sodium carboxylate in water would show regions corresponding to an isotropic solution of micelles, as well as various liquid crystalline phases such as hexagonal and lamellar phases at higher concentrations. iupac.org The diagram would also show a Krafft point, which is the temperature below which the surfactant is insoluble and does not form micelles. aliyuncs.com
In ternary systems, for example, involving sodium octacosanoate, water, and an oil, the phase behavior becomes more complex, with the potential for microemulsion formation in addition to the phases seen in binary systems. The specific phases and their boundaries are highly dependent on the nature of all three components and the temperature. rsc.org The addition of other salts can also significantly alter the phase behavior by screening electrostatic interactions between the head groups. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Sodium Octacosanoate |
| Octacosanoic Acid |
| Sodium Octanoate |
| Sodium Decanoate |
| Sodium Laurate |
Interactions with Other Lipids and Amphiphiles
Sodium octacosanoate, as a single-chain amphiphile with a very long hydrophobic tail (C28), is expected to interact with other lipids and amphiphiles, such as phospholipids (B1166683) in a lipid bilayer, primarily through hydrophobic interactions. The long octacosanoate chain would likely intercalate into the hydrophobic core of a lipid membrane.
The nature of these interactions would significantly depend on the composition and physical state of the lipid assembly. For instance, in a fluid-phase lipid bilayer, the rigid, saturated chain of octacosanoate might induce localized ordering of the surrounding lipid acyl chains. Conversely, in a gel-phase bilayer, the integration of the octacosanoate molecule could introduce packing defects.
Detailed Research Findings:
A comprehensive search of scientific databases did not yield specific experimental data or detailed research findings on the interactions of sodium octacosanoate with other lipids and amphiphiles. Consequently, a data table illustrating these interactions cannot be constructed. Future research in this area would be necessary to quantify parameters such as the partition coefficient of sodium octacosanoate into lipid bilayers or the critical micelle concentrations of its mixed micelles with other surfactants.
Influence of Ionic Strength and Temperature on Aggregate Structure
The aggregation behavior of ionic amphiphiles like sodium octacosanoate in aqueous solution is known to be sensitive to both ionic strength and temperature.
Influence of Ionic Strength:
For ionic surfactants, an increase in the ionic strength of the solution, achieved by adding salt, typically promotes the formation of larger and more complex aggregates. The added electrolytes screen the electrostatic repulsion between the negatively charged carboxylate headgroups of the sodium octacosanoate molecules. This reduction in repulsion allows the hydrophobic tails to associate more readily, leading to a decrease in the critical micelle concentration (CMC) and favoring the transition from smaller spherical micelles to larger, non-spherical structures like cylindrical micelles or lamellar phases.
While this is the generally accepted principle, specific data on how the CMC and aggregation number of sodium octacosanoate change with varying salt concentrations are not available.
Influence of Temperature:
Temperature has a more complex effect on the aggregation of ionic surfactants. For many, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. This behavior is a result of the interplay between two opposing effects: the decreased hydration of the hydrophilic headgroup with increasing temperature, which favors micellization, and the increased solubility of the hydrophobic tail, which disfavors it.
Furthermore, temperature can induce phase transitions in the aggregated structures of long-chain carboxylates. At lower temperatures, they can exist in a crystalline or gel-like state, transitioning to a more fluid liquid-crystalline phase at higher temperatures. The specific transition temperatures (e.g., the Krafft temperature) for sodium octacosanoate have not been reported in the reviewed literature.
Detailed Research Findings:
Specific experimental data detailing the influence of ionic strength and temperature on the aggregate structure of sodium octacosanoate are not available in the current body of scientific literature. Therefore, the creation of interactive data tables showing these effects is not possible. Empirical studies would be required to determine the phase diagram of sodium octacosanoate in water and to quantify the effects of electrolytes and temperature on its self-assembly.
Molecular and Cellular Level Interactions of Sodium Octacosanoate
Integration and Dynamics within Biological Membranes
The incorporation of sodium octacosanoate (B1238098) into cellular membranes can significantly alter the physical properties of the lipid bilayer, impacting its structure and function. As a very-long-chain fatty acid, octacosanoate's influence extends to membrane fluidity, order, and the organization of specialized microdomains. lipotype.com
The presence of the long, saturated acyl chain of octacosanoate within the phospholipid bilayer is expected to decrease membrane fluidity. The straight, fully saturated hydrocarbon chain allows for tight packing with neighboring lipids, increasing van der Waals interactions and leading to a more ordered and rigid membrane state. lipotype.com This is in contrast to shorter or unsaturated fatty acids, which introduce kinks in the acyl chains and increase membrane fluidity. frontiersin.org The integration of VLCFAs like octacosanoate can locally alter membrane thickness and rigidity. lipotype.com
Studies on the effects of different fatty acids on membrane properties have shown that saturated fatty acids tend to increase the main phase transition temperature of lipid bilayers, indicative of a shift towards a more gel-like, less fluid state. While specific data for octacosanoate is limited, the general principles of lipid biophysics suggest a significant ordering effect.
Table 1: Predicted Effects of Sodium Octacosanoate on Membrane Biophysical Properties
| Membrane Property | Predicted Effect of Sodium Octacosanoate Integration | Rationale |
|---|---|---|
| Fluidity | Decrease | Increased van der Waals forces due to the long, saturated acyl chain leading to tighter lipid packing. |
| Order Parameter | Increase | The straight acyl chain promotes a more ordered arrangement of lipids within the bilayer. |
| Thickness | Increase | The extended length of the C28 chain can lead to a local increase in the thickness of the lipid bilayer. |
| Permeability | Decrease | The more ordered and tightly packed membrane presents a less permeable barrier to small molecules. nih.gov |
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which often contain very-long-chain fatty acids. nih.gov These domains serve as platforms for signal transduction and protein sorting. nih.govnih.gov The incorporation of octacosanoate into sphingolipids can promote the formation and stability of these lipid rafts. lipotype.comnih.gov
The long, saturated chain of octacosanoate contributes to the thicker and more ordered nature of lipid rafts compared to the surrounding bulk membrane. lipotype.com This distinct biophysical environment is crucial for the recruitment and retention of specific proteins within these microdomains, thereby influencing cellular signaling pathways. oup.com Research has indicated that VLCFAs are crucial for the formation of lipid rafts, which are essential for processes such as neuronal polarity determination. nih.gov
Modulation of Lipid-Protein Interactions by Sodium Octacosanoate
Sodium octacosanoate can influence the function of both membrane-bound and soluble proteins through direct and indirect mechanisms.
The alteration of the lipid environment by sodium octacosanoate can have profound effects on the conformation and function of integral membrane proteins. nih.gov Changes in membrane fluidity, thickness, and curvature can allosterically modulate the activity of channels, receptors, and enzymes embedded within the bilayer. nih.govfrontiersin.org A more rigid membrane environment, as induced by octacosanoate, can constrain the conformational changes required for the function of certain membrane proteins.
Furthermore, octacosanoate can be covalently attached to proteins in a process known as acylation. This modification can alter protein localization, stability, and interactions with other molecules. nih.gov While specific data on octacosanoylation is sparse, protein acylation with other fatty acids is a well-established mechanism for modulating protein function.
Sodium octacosanoate, as a fatty acid salt, can also interact non-covalently with soluble proteins, particularly those with hydrophobic binding pockets. A notable example of this type of interaction is the binding of fatty acids to serum albumin. Studies on the shorter-chain sodium octanoate (B1194180) have shown that it binds to specific drug sites on human serum albumin, occupying hydrophobic cavities and increasing the protein's thermal stability. nih.gov It is plausible that sodium octacosanoate, with its longer and more hydrophobic tail, would also bind to albumin and other lipid-carrier proteins, facilitating its transport in the bloodstream and cellular uptake.
Table 2: Potential Interactions of Sodium Octacosanoate with Proteins
| Interaction Type | Protein Class | Potential Effect |
|---|---|---|
| Allosteric Modulation | Integral Membrane Proteins | Altered protein conformation and activity due to changes in the lipid bilayer properties. nih.gov |
| Covalent Modification (Acylation) | Various Proteins | Changes in protein localization, stability, and function. nih.gov |
| Non-Covalent Binding | Soluble Proteins (e.g., Albumin) | Transport and delivery of the fatty acid; stabilization of protein structure. nih.gov |
Intracellular Trafficking and Localization of Exogenous Sodium Octacosanoate
The uptake and subsequent intracellular trafficking of exogenous sodium octacosanoate are critical determinants of its metabolic fate and biological activity. While the precise pathways for this specific molecule are not fully elucidated, general mechanisms of fatty acid transport provide a likely framework.
Cellular uptake of fatty acids can occur through passive diffusion or be facilitated by protein transporters. nih.gov Once inside the cell, fatty acids are typically esterified to coenzyme A to form acyl-CoAs, which can then enter various metabolic pathways.
The intracellular destination of octacosanoate is likely diverse. It can be incorporated into cellular lipids, such as phospholipids (B1166683) and sphingolipids, which are then trafficked to various organelles, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane. nih.gov The endoplasmic reticulum is a central hub for lipid synthesis and modification. oup.com The specific localization may depend on the cell type and its metabolic state. For instance, in neuronal cells, VLCFAs are critical components of sphingolipids that are enriched in lipid rafts. nih.gov The trafficking of these lipids is essential for maintaining the structural and functional integrity of these specialized domains. nih.govresearchgate.net
The ultimate fate of exogenous sodium octacosanoate within the cell is influenced by a complex interplay of transport proteins, metabolic enzymes, and the demands of cellular lipid metabolism.
Uptake Mechanisms across Cellular Membranes
The entry of sodium octacosanoate into a cell first requires the dissociation of the salt and the subsequent transport of octacosanoic acid across the plasma membrane. The cellular uptake of VLCFAs is a complex process that is not fully elucidated but is known to involve both passive diffusion and protein-mediated transport.
Given its long acyl chain, the passive diffusion of octacosanoic acid across the lipid bilayer is thought to be limited. Consequently, a protein-facilitated transport system is considered the primary mechanism for its cellular uptake. Several families of fatty acid transport proteins are implicated in this process. Members of the Solute Carrier family 27 (SLC27), also known as fatty acid transport proteins (FATPs), are key players in the uptake of long-chain and very-long-chain fatty acids. Some FATPs, such as FATP4, exhibit acyl-CoA synthetase activity, which is crucial for the vectorial acylation of the incoming fatty acid. nih.gov This process, where the fatty acid is immediately esterified to coenzyme A upon entry, effectively "traps" the molecule within the cell by preventing its efflux and maintaining a favorable concentration gradient for further uptake.
Another important protein in fatty acid uptake is CD36 (also known as Fatty Acid Translocase or FAT). While its role in VLCFA transport is less defined than for long-chain fatty acids, it is a known facilitator of fatty acid movement across the plasma membrane.
The initial interaction of octacosanoate is with the extracellular space and the cell membrane. nih.gov Once transported into the cell, it is rapidly converted to its acyl-CoA derivative, octanoyl-CoA, by the action of acyl-CoA synthetases. This activation is a critical step for all subsequent metabolic fates of the fatty acid.
| Protein Family | Key Members | Function in VLCFA Uptake |
| Solute Carrier family 27 (SLC27) | FATP1, FATP4 | Facilitate transport across the plasma membrane; some possess acyl-CoA synthetase activity. |
| Fatty Acid Translocase | CD36/FAT | General fatty acid uptake, though its specific role for VLCFAs is less characterized. |
| Acyl-CoA Synthetases | ACSL, ACSVL | "Trap" fatty acids intracellularly by converting them to their CoA esters. |
Subcellular Distribution and Compartmentalization
Following its uptake and activation to octanoyl-CoA, octacosanoate is trafficked to various subcellular compartments for different metabolic purposes. The distribution is tightly regulated to ensure proper cellular function and to prevent the potential lipotoxicity of free VLCFAs.
Endoplasmic Reticulum (ER): The ER is a central hub for lipid metabolism. The biosynthesis of VLCFAs, including octacosanoic acid, occurs in the ER through the action of a complex of enzymes, including the ELOVL family of elongases. nih.gov It is also in the ER where octanoyl-CoA can be incorporated into complex lipids such as phospholipids, sphingolipids, and triglycerides. nih.gov This esterification is essential for membrane biogenesis and energy storage. The dysregulation of VLCFA metabolism in the ER has been linked to ER stress. nih.govmolbiolcell.org
Peroxisomes: Unlike shorter-chain fatty acids that are primarily metabolized in the mitochondria, VLCFAs such as octacosanoic acid undergo their initial chain-shortening β-oxidation exclusively in peroxisomes. wikipedia.orgaklectures.comnih.gov This is a critical pathway for the degradation of VLCFAs. The enzymes within the peroxisome shorten the long acyl chain of octanoyl-CoA, and the resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation to generate ATP. mdpi.comnih.gov
Mitochondria: While mitochondria are the primary site of β-oxidation for most fatty acids, they cannot directly handle VLCFAs. wikipedia.org However, they are the destination for the medium- and short-chain fatty acids that are the products of peroxisomal β-oxidation of octacosanoate.
Lipid Droplets: When cellular energy requirements are met, excess fatty acids can be stored in lipid droplets as neutral lipids, primarily triglycerides and sterol esters. It is plausible that octacosanoate, following its conversion and incorporation into triglycerides in the ER, can be stored in these organelles.
Research has demonstrated the presence and metabolism of octacosanoic acid in human fibroblasts, where it is formed from its corresponding alcohol, octacosanol (B124162). This indicates its active processing within these cells.
| Organelle | Role in Octacosanoate Metabolism |
| Endoplasmic Reticulum | Biosynthesis of octacosanoic acid; Incorporation into complex lipids (phospholipids, sphingolipids). |
| Peroxisomes | Primary site of β-oxidation (chain-shortening) of octacosanoyl-CoA. |
| Mitochondria | β-oxidation of the shorter-chain fatty acids produced from peroxisomal degradation of octacosanoate. |
| Lipid Droplets | Potential storage site as a component of neutral lipids. |
Enzymatic Processing and Metabolic Fate of Sodium Octacosanoate Analogs in Vitro and Ex Vivo Models
Interaction with Fatty Acid Elongase Systems (ELOVL)
Fatty acid elongation is a crucial process for synthesizing long-chain and very long-chain fatty acids. This process occurs in the endoplasmic reticulum and involves a cycle of four sequential reactions, with the initial condensation step catalyzed by enzymes from the Elongation of Very Long-Chain Fatty Acids (ELOVL) family nih.govnih.govdiva-portal.org. Mammals have seven ELOVL isoforms (ELOVL1-7), each exhibiting distinct substrate specificities regarding fatty acid chain length and saturation diva-portal.orgnih.govbiorxiv.orgthesgc.org.
Substrate Specificity and Kinetic Analysis of ELOVL Isoforms
Research indicates that specific ELOVL isoforms are responsible for the elongation of very long-chain saturated fatty acids. ELOVL1 is identified as a key elongase involved in the synthesis of saturated VLCFAs, including C26:0, and shows potent activity towards C22:0, C24:0, and C26:0 substrates nih.govresearchgate.netembopress.org. ELOVL4 is particularly noted for catalyzing the production of VLSFAs with chain lengths of 28 carbons or greater nih.govfrontiersin.org. While octacosanoate (B1238098) (C28:0) itself is a product of elongation, its analogs (shorter VLCFAs) serve as substrates for these enzymes.
Kinetic analyses of ELOVL enzymes, often performed using in vitro systems with recombinant proteins or cell lysates, reveal their preferences for specific acyl-CoA substrates. For instance, ELOVL1 elongates saturated fatty acids with chain lengths of 18-24 carbons nih.gov. ELOVL7 shows higher activity towards C18 acyl-CoAs, including saturated forms thesgc.org. The substrate-binding sites within the ELOVL enzymes, particularly the narrow tunnel structure, contribute to their chain length selectivity nih.gov.
Data on the specific kinetic parameters (e.g., Km, Vmax) for the elongation of octacosanoate precursors (like C26:0-CoA) by relevant ELOVL isoforms (such as ELOVL1 and ELOVL4) are derived from studies characterizing these enzymes. While direct kinetic data for octacosanoate synthesis might be limited, studies on the elongation of its immediate precursors provide valuable insights.
Table 1: Reported Substrate Preferences of Key ELOVL Isoforms Involved in VLCFA Synthesis
| ELOVL Isoform | Preferred Substrate Chain Length/Type | Notes | Source |
| ELOVL1 | C18-C24 saturated and monounsaturated | Potent for C22:0, C24:0, C26:0; involved in C26:0 synthesis | nih.govresearchgate.netembopress.org |
| ELOVL4 | ≥C28 saturated and polyunsaturated | Catalyzes production of VLCFAs ≥C28, including VLSFAs | nih.govfrontiersin.org |
| ELOVL6 | C16 saturated and monounsaturated | Pivotal for elongation of C16:0 to C18:0 | diva-portal.orgnih.gov |
| ELOVL7 | C16-C20 acyl-CoAs, higher activity for C18 | Shows higher activity towards C18:3(n-3) and C18:3(n-6), but also acts on saturated. | thesgc.org |
Beta-Oxidation Pathways for Very Long-Chain Fatty Acids
Beta-oxidation is the primary metabolic pathway for breaking down fatty acids to generate energy. While mitochondrial beta-oxidation handles the majority of fatty acid degradation, very long-chain fatty acids, including octacosanoate, are initially processed through a specialized beta-oxidation system located in peroxisomes nih.govmdpi.comnih.govwikipedia.org.
Peroxisomal Oxidation of Octacosanoate and its Derivatives
Peroxisomes are essential for the beta-oxidation of VLCFAs (>C20) nih.govmdpi.comnih.gov. This process involves a series of enzymatic steps similar to mitochondrial beta-oxidation but catalyzed by distinct peroxisomal enzymes nih.govmdpi.comencyclopedia.pub. VLCFAs enter the peroxisome and are converted to their CoA esters by specific very-long-chain acyl-CoA synthetases located on the peroxisomal membrane nih.govmdpi.com. The first step in peroxisomal beta-oxidation is catalyzed by acyl-CoA oxidases (ACOXs), which introduce a double bond nih.govmdpi.com. Unlike mitochondrial oxidation, the electrons from this step are transferred directly to oxygen, producing hydrogen peroxide (H2O2) mdpi.comencyclopedia.pub. Subsequent steps involve a multifunctional protein (MFP) with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, and a thiolase that cleaves off a two-carbon unit as acetyl-CoA mdpi.com.
Peroxisomal beta-oxidation acts as a chain-shortening system, catalyzing a limited number of cycles until the fatty acid chain is reduced to a length suitable for mitochondrial oxidation, typically medium- or short-chain fatty acids (e.g., octanoyl-CoA, C8:0-CoA) nih.govmdpi.comwikipedia.org. Octacosanoate (C28:0) would undergo several cycles of peroxisomal beta-oxidation, being shortened by two carbons in each cycle, until it reaches a chain length of 16-18 carbons or less. Studies using cultured fibroblasts have shown that octacosanol (B124162) (which can be converted to octacosanoic acid) is metabolized, leading to the formation of shorter saturated and unsaturated fatty acids nih.gov.
Table 2: Key Enzymes in Peroxisomal Beta-Oxidation of VLCFAs
| Enzyme Class | Specific Enzyme Examples | Reaction Catalyzed | Source |
| Acyl-CoA Synthetase | Very-long-chain acyl-CoA synthetase | Activation of VLCFA to acyl-CoA ester | nih.govmdpi.com |
| Acyl-CoA Oxidase (ACOX) | ACOX1 (straight-chain acyl-CoA oxidase) | First oxidative step, produces H2O2 | nih.govmdpi.comnih.gov |
| Multifunctional Protein | L-bifunctional protein (EHHADH/MFP-1) | Hydration and dehydrogenation | mdpi.comnih.gov |
| Thiolase | 3-ketoacyl-CoA thiolase (ACAA1/ACAA2), SCPx | Thiolytic cleavage, releases acetyl-CoA and shortened acyl-CoA | mdpi.comnih.govbiorxiv.org |
Esterification and Incorporation into Complex Lipids
Very long-chain fatty acids, including octacosanoate, can be incorporated into various complex lipids within cells. This process, known as esterification, involves the formation of ester bonds between fatty acids and other lipid backbones, such as glycerol (B35011) or sphingosine (B13886) libretexts.orgbritannica.com.
VLCFAs are important components of various lipid classes, including triglycerides, phospholipids (B1166683), and sphingolipids nih.govnih.govwikipedia.org. Triglycerides serve as a primary energy storage form, while phospholipids are essential components of cellular membranes, influencing membrane fluidity and stability nih.govlibretexts.orgwikipedia.orgaacrjournals.org. Sphingolipids, which contain a ceramide backbone formed by a fatty acid linked to sphingosine, are crucial for membrane structure, cell signaling, and specific tissue functions, particularly in the skin and nervous system nih.govnih.govnih.gov.
Octacosanoic acid, as a VLSFA, can be incorporated into these complex lipids. Specifically, VLCFAs are known to be significant components of sphingolipids, particularly ceramides (B1148491) nih.govnih.gov. The incorporation of fatty acids into phospholipids is catalyzed by acyltransferase enzymes aacrjournals.org. The composition of fatty acids in cellular lipids can be influenced by the availability of different fatty acid species and the substrate specificity of the enzymes involved in esterification aacrjournals.org. While direct data on the specific incorporation rates of octacosanoate into different lipid classes in various in vitro and ex vivo models may vary, the general pathways of esterification and incorporation of VLCFAs into triglycerides, phospholipids, and sphingolipids are well-established nih.govnih.govwikipedia.org. Studies on the metabolism of octacosanol have shown the formation of octacosanoic acid and its subsequent metabolism to shorter fatty acids, which can then be incorporated into lipids nih.gov.
Table 3: Examples of Complex Lipid Classes Incorporating VLCFAs
| Lipid Class | Description | Role in Cells | Source |
| Triglycerides | Glycerol backbone esterified with three fatty acids | Energy storage | nih.govlibretexts.orgwikipedia.org |
| Phospholipids | Glycerol backbone esterified with two fatty acids and a phosphate (B84403) group | Major components of cell membranes, influence fluidity and stability | nih.govlibretexts.orgwikipedia.org |
| Sphingolipids | Sphingosine backbone with a fatty acid linked via an amide bond (Ceramide) | Membrane structure, cell signaling, particularly important in skin and nervous system | nih.govnih.govnih.gov |
Formation of Triacylglycerols and Phospholipids Containing Octacosanoate Moieties
Triacylglycerols (TAGs) serve primarily as energy storage molecules, while phospholipids (PLs) are fundamental components of cellular membranes wikipedia.org. The incorporation of fatty acids into these lipid classes involves enzymatic esterification reactions. VLCFA-CoAs, including those derived from octacosanoic acid, can be esterified into both phospholipids and triacylglycerols researchgate.netnih.gov.
Research using in vitro models, such as studies on the unicellular organism Acanthamoeba castellanii, has detected the presence of octacosanoic acid in both neutral lipid (including TAGs) and phospholipid fractions, albeit in investigial amounts lipidmaps.org. This indicates that the enzymatic machinery for incorporating such long-chain fatty acids into these lipid classes exists in this system.
Ex vivo analyses of mammalian tissues have further demonstrated the presence of VLCFAs in triacylglycerols and phospholipids. For instance, branched-chain VLCFAs (>=C21) have been found to be selectively incorporated into ether lipids and are abundant in various phospholipid classes, including sphingomyelin, phosphatidylserine, phosphatidylcholine, and phosphatidylinositol, as well as in triacylglycerols in mouse meibomian glands wikipedia.org. While these studies often focus on VLCFAs generally or specific branched-chain variants, they highlight the metabolic capacity of tissues to incorporate very long chains into these major lipid classes.
The synthesis of VLCFAs themselves, which can then be incorporated into TAGs and PLs, is primarily carried out by a family of enzymes known as fatty acid elongases (ELOVLs) lipidmaps.orgnih.govnih.govguidetopharmacology.org. These enzymes sequentially add two-carbon units to existing fatty acid chains, extending them to VLCFA lengths. The resulting VLCFA-CoAs can then enter the pathways for complex lipid synthesis.
Cholesteryl Ester and Sphingolipid Synthesis Featuring Octacosanoate
Cholesteryl esters (CEs) are another class of neutral lipids involved in cholesterol storage and transport. Sphingolipids are a diverse group of lipids crucial for cell membranes and signaling, characterized by a sphingoid base backbone. VLCFAs are significant components of both cholesteryl esters and sphingolipids nih.govnih.govguidetopharmacology.orgwikipedia.org.
Studies involving ex vivo analysis of human meibomian gland secretions have shown that saturated VLCFAs with chain lengths ranging from C24 to C27 are major fatty acid species in cholesteryl esters nih.govguidetopharmacology.org. Furthermore, almost all cholesteryl esters in mouse meibomian glands have been reported to contain branched-chain VLCFAs (>=C21) wikipedia.org. This indicates that enzymatic processes in these tissues readily incorporate very long fatty acids into cholesteryl esters.
Sphingolipids, particularly ceramides and galactosylceramides, are also known to contain VLCFAs nih.govguidetopharmacology.org. In the brain, for example, myelin is rich in C24 galactosylceramides and sulfatides (B1148509) nih.govguidetopharmacology.org. A subset of sphingolipids contains 2-hydroxylated VLCFAs, with 2-OH VLCFAs being found almost exclusively in sphingolipids and abundant in ceramides in the epidermis and galactosylceramides in the brain and kidney nih.govguidetopharmacology.org. The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for this 2-hydroxylation nih.govguidetopharmacology.org. The incorporation of VLCFAs into sphingolipids involves ceramide synthases, enzymes that catalyze the acylation of a sphingoid base with a fatty acyl-CoA. Different ceramide synthases exhibit specificity for fatty acids of varying chain lengths, contributing to the diverse fatty acid composition of cellular sphingolipids.
While direct quantitative data specifically on the incorporation of sodium octacosanoate or octacosanoic acid into these lipid classes in a wide range of in vitro or ex vivo models is limited in the provided search results, the evidence regarding the metabolism and incorporation of VLCFAs (including C28:0) into TAGs, PLs, CEs, and sphingolipids in these systems is clear. The presence of octacosanoic acid in the lipid fractions of Acanthamoeba castellanii and the prevalence of other VLCFAs in the complex lipids of mammalian tissues underscore the enzymatic capacity for processing and incorporating these very long fatty acids.
Data on VLCFA composition in selected Ex Vivo Mammalian Tissues:
| Lipid Class | Tissue | Predominant VLCFA Chain Lengths (Examples) | Notes | Source |
| Cholesteryl Esters | Human Meibomian Gland | C24–C27 saturated | Major species | nih.govguidetopharmacology.org |
| Cholesteryl Esters | Mouse Meibomian Gland | >=C21 branched-chain | Almost all CEs contain these | wikipedia.org |
| Sphingomyelin | Mouse Liver | C24 | Constitute almost 50% | nih.govguidetopharmacology.org |
| Sphingomyelin | Mouse Brain, Skeletal Muscle | C18 (rather than C16 or C24) | Exception to VLCFA predominance | nih.govguidetopharmacology.org |
| Phospholipids (Various) | Mouse Meibomian Gland | >=C21 branched-chain | Selectively incorporated into ether lipids | wikipedia.org |
| Triacylglycerols | Mouse Meibomian Gland | >=C21 branched-chain | Abundant | wikipedia.org |
Note: The table above presents data on VLCFAs generally or specific chain lengths/types mentioned in the sources, not exclusively octacosanoic acid (C28:0), although C28:0 falls within the VLCFA category.
Advanced Analytical and Spectroscopic Characterization of Sodium Octacosanoate
High-Resolution Mass Spectrometry for Structural Confirmation and Purity Analysis
Mass spectrometry (MS) is a fundamental technique for determining the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound. High-resolution MS offers the accuracy needed to distinguish between compounds with very close masses and to confirm the elemental formula. For sodium octacosanoate (B1238098), MS is invaluable for verifying the presence of the intact molecule and identifying potential impurities.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques commonly used for analyzing larger or more fragile molecules, such as fatty acid salts, as they typically produce intact molecular ions with minimal fragmentation. ucdavis.edumdpi.comwikipedia.org
In ESI-MS, a solution of the sample is sprayed through a charged needle, creating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. ESI is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. nih.gov For sodium octacosanoate, ESI-MS in negative mode would likely yield a deprotonated molecule, [M-Na]- or potentially adducts with other ions present in the solution. In positive mode, it would likely form the sodiated adduct [M+Na]+ or other cationized species.
MALDI-MS involves embedding the sample in a matrix material that absorbs laser energy. wikipedia.org A pulsed laser is then used to irradiate the sample-matrix mixture, causing ablation and desorption of the analyte molecules, which are subsequently ionized. wikipedia.org MALDI is often coupled with time-of-flight (TOF) mass analyzers (MALDI-TOF-MS) due to their ability to measure the masses of large ions. mdpi.comwikipedia.org For sodium octacosanoate, MALDI-MS would typically produce the intact molecular ion or cationized species, such as [M+H]+ or [M+Na]+, depending on the matrix and ionization mode used.
Both ESI-MS and MALDI-MS can be used to determine the monoisotopic mass of sodium octacosanoate, which for C₂₈H₅₅NaO₂ is approximately 446.41 Da. nih.gov High-resolution measurements allow for the confirmation of the elemental composition by comparing the experimentally determined mass with the theoretical mass calculated from the elemental formula. The presence of a predominant peak corresponding to the expected molecular ion or its adducts indicates the successful ionization and detection of sodium octacosanoate. Analysis of other peaks in the mass spectrum can reveal the presence of impurities, such as residual octacosanoic acid or other fatty acid salts.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the subsequent analysis of the resulting fragment ions. This technique provides detailed structural information by breaking down the molecule into smaller, characteristic pieces. mdpi.com
In MS/MS experiments with sodium octacosanoate, a molecular ion or adduct (e.g., [M+Na]+) would be selected in the first stage of the mass spectrometer. This precursor ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID). mdpi.com The fragmentation pattern is dependent on the structure of the molecule. For a long-chain fatty acid salt like sodium octacosanoate, fragmentation would likely occur along the hydrocarbon chain and potentially at the carboxylate group. Analysis of the fragment ions can help confirm the presence of the long alkyl chain and the carboxylate head group, providing further confidence in the structural assignment of the compound. For example, sequential losses of CH₂ units from the alkyl chain might be observed in the fragmentation spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment and connectivity of atoms within a molecule. preprints.org It is particularly useful for elucidating molecular structure, studying molecular conformation, and investigating dynamics in solution and solid states. preprints.org
One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for structural elucidation.
¹H NMR spectroscopy provides information about the different types of protons in a molecule, their relative numbers, and their connectivity to neighboring protons through spin-spin coupling. The chemical shifts of the proton signals are influenced by their electronic environment. For sodium octacosanoate, the ¹H NMR spectrum would show signals corresponding to the methyl protons at the end of the chain, the methylene (B1212753) protons along the long alkyl chain, and potentially signals for protons near the carboxylate group. The integration of these signals would provide the relative number of protons in each environment, confirming the presence of a long hydrocarbon chain. For instance, a strong, complex multiplet in the range of 1.2-1.4 ppm is characteristic of the numerous methylene protons in a long saturated alkyl chain. researchgate.net
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shifts of the carbon signals are highly sensitive to their chemical environment. For sodium octacosanoate, the ¹³C NMR spectrum would show distinct signals for the methyl carbon, the various methylene carbons along the chain, and the carboxylate carbon. The chemical shift of the carboxylate carbon is typically found in the range of 170-180 ppm. researchgate.net The signals for the methylene carbons would appear in the aliphatic region of the spectrum, with slight variations in chemical shift depending on their position along the chain.
Data from ¹H and ¹³C NMR experiments, including chemical shifts and coupling patterns (in ¹H NMR), are compared with known values for similar compounds and can be used to confirm the proposed structure of sodium octacosanoate.
Table 1: Expected ¹H NMR Chemical Shifts for Sodium Octacosanoate (Illustrative)
| Proton Type | Expected Chemical Shift Range (ppm) |
| CH₃ (terminal) | ~0.8-0.9 |
| (CH₂)n (bulk chain) | ~1.2-1.4 |
| CH₂ (alpha to COO⁻) | ~2.1-2.3 |
Table 2: Expected ¹³C NMR Chemical Shifts for Sodium Octacosanoate (Illustrative)
| Carbon Type | Expected Chemical Shift Range (ppm) |
| COO⁻ | ~175-185 |
| CH₃ (terminal) | ~13-15 |
| (CH₂)n (bulk chain) | ~22-35 |
| CH₂ (alpha to COO⁻) | ~33-36 |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Two-Dimensional NMR (COSY, HSQC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments provide correlation information between nuclei, which is invaluable for confirming structural assignments and understanding molecular connectivity and spatial arrangements. preprints.orglibretexts.org
Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that reveals correlations between protons that are coupled to each other through bonds. libretexts.orgharvard.edu A ¹H-¹H COSY spectrum of sodium octacosanoate would show cross-peaks between coupled protons, such as adjacent methylene groups along the alkyl chain, helping to confirm the sequential connectivity of the hydrocarbon backbone.
Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR experiment that shows correlations between directly bonded protons and carbons (¹H-¹³C). researchgate.net An HSQC spectrum of sodium octacosanoate would display cross-peaks connecting each proton signal to the signal of the carbon atom to which it is directly attached. This is particularly useful for assigning carbon signals based on known proton assignments and vice versa. csic.es
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that reveals correlations between nuclei that are spatially close to each other, regardless of whether they are coupled through bonds. libretexts.orgharvard.edu The Nuclear Overhauser Effect (NOE) arises from the through-space dipole-dipole interaction between nuclei. A NOESY spectrum can provide information about the conformation of the molecule. For a long alkyl chain like that in octacosanoate, NOESY correlations could provide insights into the preferred orientation and flexibility of the chain in solution.
Solid-State NMR for Aggregate Structure and Mobility
Solid-state NMR spectroscopy is employed to study the structure and dynamics of molecules in the solid state, which is particularly relevant for sodium octacosanoate as it exists as a solid salt. preprints.orgmdpi.com Unlike solution-state NMR, solid-state NMR techniques need to account for anisotropic interactions that are averaged out by rapid molecular tumbling in solution.
Solid-state ¹³C NMR, often using techniques like cross-polarization magic angle spinning (CP/MAS), can provide information about the packing and crystalline structure of sodium octacosanoate. preprints.org Differences in chemical shifts and line widths compared to solution-state NMR can indicate reduced molecular motion and different conformational preferences in the solid state.
Solid-state ²³Na NMR can provide information about the local environment of the sodium ion in the crystal lattice. mdpi.com The quadrupolar nature of the ²³Na nucleus makes its NMR spectrum sensitive to the symmetry and electric field gradient at the sodium site. mdpi.com Analysis of the ²³Na NMR spectrum can provide insights into the coordination environment of the sodium ion with the carboxylate head groups and water molecules, if present.
Techniques like variable-temperature solid-state NMR can be used to study the dynamics of the alkyl chains and the mobility of the sodium ions within the solid structure. mdpi.com Relaxation time measurements (e.g., T₁ and T₂) in solid-state NMR are also sensitive to molecular motion and can provide quantitative information about the time scales of these dynamics. mdpi.com Solid-state NMR is thus a powerful tool for understanding the crystalline or amorphous nature of solid sodium octacosanoate and the molecular motions within the material, which can be relevant to its properties as a nucleating agent or in other solid formulations. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Phase Analysis
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide characteristic "fingerprint" spectra of molecules, allowing for their identification and the analysis of their functional groups and molecular vibrations spectroscopyonline.commt.comresearchgate.net. Applied to sodium octacosanoate, these methods can reveal details about the conformation and packing of its long hydrocarbon chain and the interactions involving its headgroup. FTIR measures the absorption of infrared light due to changes in dipole moment during molecular vibrations, while Raman spectroscopy measures inelastic scattering of light due to changes in polarizability mt.comresearchgate.net. Combining both techniques offers a more complete vibrational characterization spectroscopyonline.com.
Assessment of Hydrocarbon Chain Packing and Conformational States
Vibrational spectroscopy is highly sensitive to the conformational state and packing of hydrocarbon chains. For long-chain fatty acid salts like sodium octacosanoate, the methylene (CH₂) stretching and bending vibrations in the FTIR and Raman spectra are particularly informative. In the solid state, saturated hydrocarbon chains typically adopt an all-trans conformation, where the carbon atoms are arranged in a planar zigzag structure. This conformation is associated with specific vibrational modes and band positions in the spectra. Changes in temperature or phase transitions can lead to the introduction of gauche conformers, which are characterized by shifts or the appearance of new bands in the vibrational spectra. Analysis of the splitting patterns of certain bands, such as the CH₂ bending modes around 1460-1480 cm⁻¹ and 720-730 cm⁻¹, can provide information about the subcell packing of the hydrocarbon chains within the crystal lattice researchgate.net. Different splitting patterns are indicative of different packing arrangements, such as orthorhombic or triclinic subcells.
X-ray Diffraction (XRD) and Neutron Scattering for Supramolecular Architecture Determination
X-ray Diffraction (XRD) and neutron scattering techniques are invaluable for determining the long-range order and supramolecular architecture of materials like sodium octacosanoate in the solid state and in various condensed phases researchgate.netmdpi.commpg.de. XRD probes the electron density distribution and is sensitive to the arrangement of atoms in crystalline structures, while neutron scattering probes the positions of atomic nuclei and is particularly useful for studying light elements like hydrogen and for distinguishing between isotopes researchgate.netmdpi.commdpi.com.
Small-Angle X-ray Scattering (SAXS) for Aggregate Size and Shape
Small-Angle X-ray Scattering (SAXS) is a technique used to investigate structural features on the nanometer to micrometer scale, providing information about the size, shape, and spatial arrangement of particles, aggregates, or domains within a material acs.org. For amphiphilic molecules like sodium octacosanoate, which can self-assemble into various structures depending on the environment (e.g., in solution or in hydrated solid phases), SAXS can reveal the nature of these aggregates. In systems involving sodium carboxylates, SAXS has been used to characterize lamellar structures, micelles, or other ordered phases uoh.edu.iq. Analysis of the scattering patterns obtained from SAXS experiments can yield parameters such as the size and shape of aggregates, the spacing between layers in lamellar phases, and the characteristic distances between repeating structural units acs.orguoh.edu.iq. For example, SAXS can determine the bilayer thickness in lamellar phases formed by sodium octacosanoate molecules arranged in bilayers with the ionic headgroups facing interlayers and the hydrocarbon tails packed within the bilayer researchgate.netuoh.edu.iq.
Wide-Angle X-ray Scattering (WAXS) for Crystalline Packing
Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), provides information about the short-range molecular order and crystalline packing within a material, typically on the angstrom scale researchgate.netresearchgate.netresearchgate.net. WAXS patterns show sharp diffraction peaks corresponding to the repeating distances between planes of atoms in a crystal lattice. Analysis of the positions and intensities of these peaks allows for the determination of the crystal system, unit cell dimensions, and the identification of different crystalline phases researchgate.netmpg.de. For sodium octacosanoate, WAXS can reveal the specific packing arrangement of the hydrocarbon chains and the arrangement of the headgroups in the crystalline state researchgate.netresearchgate.net. Studies on homologous sodium alkanoates have shown that these compounds often crystallize in a lamellar structure with the hydrocarbon chains in an all-trans conformation and packed in specific subcells, such as triclinic or orthorhombic researchgate.netresearchgate.net. WAXS can differentiate between different crystalline polymorphs and track changes in crystalline order during processes like heating or crystallization researchgate.netresearchgate.netuoh.edu.iq.
Neutron Reflectivity for Interfacial Layer Characterization
Neutron Reflectivity (NR) is a surface-sensitive technique that probes the structure and composition of thin films and interfaces, typically with nanometer resolution diva-portal.orgstfc.ac.ukresearchgate.netmdpi.com. NR measures the intensity of neutrons reflected from a surface as a function of the momentum transfer perpendicular to the interface. This allows for the determination of the Scattering Length Density (SLD) profile as a function of depth, which in turn provides information about the composition and density variations within the interfacial layer diva-portal.orgstfc.ac.ukmdpi.com. For sodium octacosanoate, NR can be used to study its adsorption behavior at interfaces (e.g., air-water or solid-liquid interfaces) and to characterize the structure of adsorbed layers or thin films stfc.ac.ukresearchgate.netmdpi.com. By using deuterium (B1214612) labeling, which significantly changes the neutron SLD of hydrocarbon chains or water, specific components within the interfacial layer can be highlighted, providing detailed information about their distribution and arrangement stfc.ac.ukmdpi.com. This technique is particularly useful for understanding the formation and structure of self-assembled layers of amphiphilic molecules at interfaces, which is relevant to applications such as coatings, films, and in understanding interfacial phenomena. While specific studies on sodium octacosanoate using NR were not extensively found, the technique's principles and applications to similar amphiphilic systems (like sodium dodecyl sulfate) demonstrate its potential for characterizing interfacial layers of sodium octacosanoate stfc.ac.ukmdpi.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Sodium octacosanoate | 23719030 |
| Octacosanoic acid | 10470 |
Sodium octacosanoate, the sodium salt of the saturated C28 fatty acid octacosanoic acid (montanic acid), is a compound characterized by a long hydrocarbon chain and an ionic headgroup nih.govnih.gov. Its physical and chemical properties are intrinsically linked to its molecular conformation and supramolecular organization. A comprehensive understanding of these structural aspects is achievable through advanced analytical and spectroscopic techniques, including vibrational spectroscopy, X-ray diffraction, and neutron scattering. These methods provide complementary insights into the compound's behavior in various states.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Phase Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining molecular fingerprints and analyzing the phase behavior of materials spectroscopyonline.commt.comresearchgate.net. By examining the characteristic vibrations of chemical bonds, these methods offer detailed information about molecular structure, conformation, and intermolecular interactions.
Assessment of Hydrocarbon Chain Packing and Conformational States
The long hydrocarbon chain of sodium octacosanoate is a key structural feature influencing its physical properties. Vibrational spectroscopy is particularly sensitive to the conformational order and packing of these aliphatic chains. In the solid state, saturated hydrocarbon chains typically adopt an all-trans conformation, which is characterized by specific bands in the FTIR and Raman spectra arising from methylene (CH₂) stretching, bending, and rocking vibrations. Deviations from the all-trans conformation, such as the presence of gauche defects, can be identified by changes in the spectral features, including shifts in band positions and the appearance of new peaks. Analysis of the splitting patterns of certain vibrational modes, such as the CH₂ bending modes around 1460-1480 cm⁻¹ and the rocking modes around 720-730 cm⁻¹, provides information about the lateral packing of the hydrocarbon chains within the crystal lattice, indicating the symmetry of the subcell (e.g., orthorhombic or triclinic) researchgate.netresearchgate.net.
X-ray Diffraction (XRD) and Neutron Scattering for Supramolecular Architecture Determination
X-ray Diffraction (XRD) and neutron scattering techniques are essential for elucidating the supramolecular architecture of sodium octacosanoate, providing information about its crystalline structure, phase behavior, and the organization of molecules into larger aggregates or layers researchgate.netmdpi.commpg.de.
Small-Angle X-ray Scattering (SAXS) for Aggregate Size and Shape
Small-Angle X-ray Scattering (SAXS) is a technique sensitive to electron density variations over distances ranging from a few nanometers to several hundred nanometers acs.org. For sodium octacosanoate, particularly in dispersed systems or hydrated solid phases, SAXS can provide insights into the size, shape, and arrangement of self-assembled structures such as lamellar bilayers or other mesophases uoh.edu.iq. The SAXS pattern exhibits scattering features at low angles that correspond to these larger structural periodicities. For instance, in lamellar phases, a series of equally spaced peaks in the SAXS profile is indicative of a layered structure, and the position of the first peak corresponds to the lamellar repeat distance, which includes the thickness of the bilayer and any interlamellar spacing (e.g., due to water) uoh.edu.iqresearchgate.net. Analysis of the SAXS data can yield parameters such as bilayer thickness, the degree of order in the lamellar stacking, and potentially information about the shape and size of aggregates if they are not perfectly ordered layers acs.orguoh.edu.iq.
Wide-Angle X-ray Scattering (WAXS) for Crystalline Packing
Wide-Angle X-ray Scattering (WAXS), often performed simultaneously with SAXS, probes the structure at atomic length scales, providing detailed information about the crystalline packing of molecules researchgate.netresearchgate.netresearchgate.net. The WAXS pattern of sodium octacosanoate in its crystalline state will show sharp diffraction peaks arising from the regular arrangement of hydrocarbon chains and headgroups in the crystal lattice researchgate.netmpg.de. The positions and intensities of these peaks can be used to determine the unit cell parameters, crystal system, and space group researchgate.netmpg.de. WAXS is crucial for identifying different crystalline polymorphs and understanding how molecules are packed within the bilayer structure observed by SAXS researchgate.netuoh.edu.iq. Studies on homologous sodium alkanoates have shown that they typically crystallize in lamellar structures with specific subcell packing of the hydrocarbon chains, such as triclinic or orthorhombic, which can be distinguished by characteristic reflections in the WAXS pattern researchgate.netresearchgate.net. WAXS can also be used to quantify the degree of crystallinity and to monitor changes in crystalline order upon heating or other treatments researchgate.netresearchgate.net.
Neutron Reflectivity for Interfacial Layer Characterization
Neutron Reflectivity (NR) is a surface-sensitive technique that provides a depth profile of the Scattering Length Density (SLD) perpendicular to an interface, typically with nanometer resolution diva-portal.orgstfc.ac.ukresearchgate.netmdpi.com. This makes it ideal for studying the structure and composition of thin films, adsorbed layers, and interfaces. For sodium octacosanoate, NR can be applied to investigate its behavior at various interfaces, such as the air-water interface or solid-liquid interfaces stfc.ac.ukresearchgate.netmdpi.com. By analyzing the reflectivity profile, the thickness, density, and composition of layers formed at the interface can be determined diva-portal.orgstfc.ac.ukmdpi.com. The technique is particularly powerful when combined with selective deuteration, as the neutron SLD of deuterium is significantly different from that of hydrogen, allowing specific parts of the molecule (e.g., the hydrocarbon chain or headgroup) or the solvent (e.g., D₂O vs. H₂O) to be highlighted stfc.ac.ukmdpi.com. This enables detailed studies of the orientation, packing density, and interpenetration of sodium octacosanoate molecules within an interfacial layer, providing crucial information for understanding surface phenomena and the formation of organized thin films.
Computational and Theoretical Studies of Sodium Octacosanoate
Molecular Dynamics Simulations of Sodium Octacosanoate (B1238098) in Lipid Bilayers and Micelles
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. While specific MD studies on sodium octacosanoate are scarce, extensive research on other long-chain carboxylates, such as sodium palmitate and sodium octanoate (B1194180), provides a solid basis for understanding its behavior in aggregated structures like lipid bilayers and micelles. rsc.orgscielo.brscielo.br
Analysis of Molecular Orientation, Diffusion, and Conformational Changes
In a lipid bilayer or micelle, sodium octacosanoate molecules would be expected to exhibit distinct orientational preferences. The long 28-carbon hydrophobic tail would align with the non-polar core of the aggregate, away from the aqueous environment, while the polar carboxylate headgroup, associated with a sodium ion, would be oriented towards the water phase.
Simulations of similar long-chain surfactants show that the hydrocarbon chains are not static but undergo constant conformational changes. These include rotations around carbon-carbon single bonds, leading to a range of gauche and trans conformations. The degree of conformational disorder generally increases from the headgroup towards the terminal methyl group of the tail. This flexibility is crucial for the fluidity and stability of the lipid assembly.
Solvent Accessibility and Water Interactions at Aggregate Interfaces
The interface between the aggregated sodium octacosanoate and the surrounding water is a region of significant molecular activity. MD simulations allow for the detailed analysis of solvent accessibility, revealing how water molecules penetrate the headgroup region and interact with the carboxylate groups and sodium ions.
Water molecules are not merely a passive solvent but play a crucial role in stabilizing the structure of the micelle or bilayer. They form hydration shells around the charged carboxylate headgroups and the sodium counterions. The extent of water penetration into the hydrophobic core is generally limited, but simulations have shown that some water molecules can be found near the first few carbon atoms of the alkyl chains. researchgate.net
Interactive Table: Estimated Properties from MD Simulations of Long-Chain Sodium Carboxylates
| Property | Expected Behavior for Sodium Octacosanoate | Basis of Estimation |
| Molecular Orientation | Hydrophobic tail in the core, polar headgroup at the interface. | Fundamental principles of amphiphile self-assembly. |
| Lateral Diffusion | Slow diffusion within the aggregate. | Studies on similar long-chain surfactants. |
| Conformational State | High degree of conformational flexibility in the alkyl chain. | General findings from lipid and surfactant simulations. |
| Water Penetration | Limited to the headgroup region and upper part of the alkyl chain. | Simulations of various sodium carboxylate micelles. researchgate.net |
| Sodium Ion Binding | Equilibrium between solvent-separated and contact ion pairs. | Spectroscopic and simulation studies of carboxylate monolayers. rsc.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide detailed insights into the electronic structure and reactivity of molecules, which are governed by the principles of quantum mechanics.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of many-body systems. For sodium octacosanoate, DFT can be employed to determine its ground state properties, such as molecular geometry, charge distribution, and vibrational frequencies.
DFT studies on the interaction between sodium ions and carboxylate groups have shown that the sodium ion preferentially coordinates with the oxygen atoms of the carboxylate. The calculated bond lengths and angles from DFT can serve as a benchmark for the parameters used in classical molecular dynamics force fields. Furthermore, DFT can elucidate the nature of the sodium-carboxylate bond, revealing the degree of ionic versus covalent character.
The charge distribution within the octacosanoate anion is also a key output of DFT calculations. The negative charge is not localized on a single oxygen atom but is delocalized across the O-C-O moiety. This charge delocalization is important for understanding the electrostatic interactions at the interface of aggregates.
Ab Initio Methods for Reaction Pathway Energetics
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are computationally more demanding than DFT but can provide highly accurate results for the energetics of chemical reactions.
For sodium octacosanoate, ab initio calculations could be used to investigate the energetics of various reaction pathways. For example, the protonation/deprotonation of the carboxylic acid headgroup is a fundamental reaction that governs the pH-dependent behavior of this surfactant. Ab initio methods can precisely calculate the pKa of the carboxylic acid, providing a measure of its acidity.
Another area where ab initio methods would be valuable is in studying the initial steps of oxidation or degradation of the octacosanoate chain. By calculating the energies of transition states and reaction intermediates, one can predict the most likely pathways for these reactions.
Interactive Table: Insights from Quantum Chemical Calculations on Carboxylates
| Calculation Type | Information Provided for Carboxylate Systems | Relevance to Sodium Octacosanoate |
| DFT Geometry Optimization | Precise bond lengths and angles of the sodium-carboxylate interaction. | Provides accurate structural parameters for the headgroup. |
| DFT Charge Analysis | Distribution of electronic charge within the carboxylate headgroup. | Informs on the electrostatic potential at the aggregate surface. |
| Ab Initio pKa Calculation | Acidity of the carboxylic acid headgroup. | Predicts the pH at which sodium octacosanoate will be ionized. |
| Ab Initio Reaction Energetics | Energy barriers for chemical reactions. | Helps in understanding the chemical stability and reactivity. |
Coarse-Grained Models for Large-Scale Self-Assembly and Phase Transitions
While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. Coarse-grained (CG) modeling is a computational technique that allows for the simulation of much larger systems over longer times by grouping atoms into "beads." nih.gov
In a CG model for sodium octacosanoate, the long alkyl chain could be represented by a series of connected beads, and the sodium carboxylate headgroup by one or two beads. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system or experimental data.
CG simulations are particularly well-suited for studying the spontaneous self-assembly of surfactants into micelles and bilayers, a process that often occurs on timescales inaccessible to all-atom simulations. These simulations can predict the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. They can also be used to explore the different phases that sodium octacosanoate might form at various concentrations and temperatures, such as spherical or cylindrical micelles, or lamellar (bilayer) phases.
By simulating large systems, CG models can also provide insights into the collective behavior of aggregates, such as the fusion of micelles or the undulations of a lipid bilayer. These large-scale phenomena are crucial for understanding the macroscopic properties of surfactant solutions and lipid membranes.
Interactive Table: Applications of Coarse-Grained Modeling to Surfactant Systems
| Simulation Aspect | Insights Gained from CG Models | Potential Application to Sodium Octacosanoate |
| Self-Assembly | Spontaneous formation of micelles and bilayers from random configurations. | Prediction of CMC and aggregate morphology. |
| Phase Behavior | Identification of different liquid crystalline phases as a function of concentration and temperature. | Construction of a phase diagram. |
| Large-Scale Dynamics | Simulation of micelle fusion, vesicle formation, and membrane fluctuations. | Understanding of macroscopic properties and dynamic processes. |
| Computational Efficiency | Access to longer timescales and larger system sizes compared to all-atom simulations. | Enables the study of slow processes like phase transitions. |
Simulating Phase Behavior and Aggregate Morphology
Molecular dynamics simulations are a powerful tool for investigating the spontaneous organization of surfactant molecules into various aggregates, such as micelles, bilayers, and lamellar phases. While specific computational studies focusing exclusively on sodium octacosanoate are not extensively documented in publicly accessible literature, the principles governing its behavior can be inferred from simulations of other long-chain sodium carboxylates and surfactants like sodium dodecyl sulfate (B86663) (SDS). pku.edu.cn
Simulations typically model the surfactant molecules, water, and any present ions, allowing researchers to observe the dynamic processes of aggregation. These simulations can capture the transition from individual molecules (monomers) in solution to the formation of spherical or cylindrical micelles once the concentration exceeds the critical micelle concentration (CMC). For a long-chain surfactant like sodium octacosanoate, with its significant hydrophobic tail, simulations would be expected to show a very low CMC and a strong tendency to form well-ordered aggregates to minimize the unfavorable interactions between the hydrocarbon chains and water.
The morphology of the aggregates is highly dependent on factors such as concentration, temperature, and the presence of electrolytes. researchgate.net Coarse-grained MD simulations, which simplify the molecular representation to study larger systems over longer timescales, are particularly useful for observing the formation and evolution of these large-scale structures. aps.org These simulations can predict the formation of lamellar phases, where the long octacosanoate chains would align in parallel sheets, a common behavior for long-chain surfactants.
Table 1: Representative Simulation Parameters for Long-Chain Surfactant Systems
| Parameter | Typical Value/Model | Purpose |
| Force Field | GROMOS, CHARMM, AMBER | Describes the potential energy of the system based on atomic positions. |
| Water Model | SPC/E, TIP3P | Represents the properties of water molecules in the simulation. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to observe dynamic processes. |
| System Size | Thousands to millions of atoms | Number of particles included in the simulation box. |
This table represents typical parameters used in molecular dynamics simulations of surfactant systems. Specific values may vary depending on the research objectives and computational resources.
Influence of Chain Length and Headgroup Chemistry on Self-Organization
The self-organization of sodium alkanoates is profoundly influenced by the length of the hydrocarbon chain and the nature of the carboxylate headgroup. dergipark.org.tr
Chain Length: The octacosanoate tail (C28) is exceptionally long, which significantly impacts its physicochemical properties compared to shorter-chain homologues like sodium laurate (C12) or sodium myristate (C14). cdnsciencepub.com
Hydrophobicity: The primary effect of increasing chain length is a dramatic increase in hydrophobicity. This leads to a stronger driving force for aggregation to shield the hydrocarbon tails from water.
Critical Micelle Concentration (CMC): The CMC decreases logarithmically with an increase in the number of carbon atoms in the alkyl chain. Therefore, sodium octacosanoate is expected to have an extremely low CMC, meaning it will form aggregates at very low concentrations.
Aggregate Geometry: Longer chains favor the formation of more ordered and less curved structures. While shorter chains readily form spherical micelles, very long chains, like that of octacosanoate, are more likely to form bilayers and lamellar phases. aps.org MD simulations have shown that for longer-chain molecules, the ordering process into structured domains can be faster, even if the initial adsorption to a surface is slower. aps.org
Headgroup Chemistry: The carboxylate headgroup (-COO⁻Na⁺) also plays a critical role.
Ionic Interactions: The negatively charged carboxylate group and the positively charged sodium counterion are subject to strong electrostatic interactions with each other and with polar water molecules. nih.gov MD simulations of ionic surfactants show that the distribution and binding of counterions near the aggregate surface are crucial for stabilizing the structure by mitigating the repulsion between the negatively charged headgroups. nih.gov
Theoretical models and simulations confirm that the interplay between the hydrophobic effect of the long chain and the electrostatic interactions of the ionic headgroup governs the thermodynamics of micellization and the resulting aggregate structures. cdnsciencepub.com
Table 2: Expected Trends in Self-Organization with Increasing Chain Length for Sodium Alkanoates
| Property | Short Chain (e.g., C12) | Medium Chain (e.g., C18) | Long Chain (e.g., C28 - Octacosanoate) |
| Hydrophobicity | Moderate | High | Very High |
| CMC in Water | Higher | Lower | Extremely Low |
| Predominant Aggregate Shape | Spherical/Rod-like Micelles | Vesicles/Bilayers | Lamellar Phases/Bilayers |
| Driving Force for Aggregation | Strong | Very Strong | Extremely Strong |
This table illustrates general trends observed and predicted by computational and theoretical studies for homologous series of surfactants. The behavior of sodium octacosanoate is an extrapolation based on these established principles.
Engineering and Material Science Applications of Sodium Octacosanoate
Fabrication of Bio-Inspired Scaffolds and Organized Thin Films
The ability of sodium octacosanoate (B1238098) to self-assemble into ordered structures is leveraged in the creation of bio-inspired materials and functional thin films. These applications capitalize on the molecule's capacity to form stable, organized interfaces on various substrates.
Self-Assembled Monolayers (SAMs) for Surface Functionalization
Sodium octacosanoate and its parent fatty acid, octacosanoic acid, can form highly ordered, quasi-crystalline structures known as self-assembled monolayers (SAMs) or Langmuir-Blodgett films on substrates. The formation of these films involves the hydrophilic carboxylate head groups anchoring to a polar substrate, while the long hydrophobic alkyl chains orient themselves away from the surface, packing tightly due to van der Waals forces.
Research on the parent molecule, octacosanoic acid, demonstrates the formation of robust monomolecular films that can significantly alter surface properties. For instance, Langmuir-Blodgett films of octacosanoic acid on silicon substrates have been shown to enhance wear resistance and reduce the coefficient of friction, indicating their potential in tribological applications. researchgate.net The dense packing of the long alkyl chains is crucial to the stability and barrier properties of these films. researchgate.net When sodium octacosanoate is used, the ionic carboxylate headgroup facilitates strong adsorption onto suitable substrates, forming a well-defined, hydrophobic surface. This surface functionalization can be used to control wettability, adhesion, and corrosion resistance.
Table 1: Properties of Long-Chain Carboxylate Self-Assembled Monolayers
| Property | Description | Significance in Surface Functionalization |
|---|---|---|
| Molecular Orientation | Alkyl chains are highly ordered and tilted at a specific angle relative to the surface normal. | Creates a dense, uniform, and well-defined surface chemistry. |
| Surface Energy | The exposed methyl groups at the film's surface result in a low-energy, hydrophobic interface. | Modifies surface wettability, making it water-repellent. |
| Thickness | Film thickness is precisely controlled by the length of the alkyl chain (in this case, C28). | Allows for nanoscale precision in surface coating and modification. |
| Barrier Properties | The densely packed alkyl chains form a barrier to the diffusion of molecules to the substrate. | Provides corrosion resistance and passivation of the underlying material. |
| Tribological Performance | Reduces friction and enhances wear resistance of the underlying substrate. researchgate.net | Useful for creating solid-state lubricants and protective coatings. |
This table is generated based on the established principles of self-assembled monolayers from long-chain carboxylic acids and their salts.
Integration into Liposomal and Polymer-Based Delivery Systems (Focus on Structural Integrity)
In the realm of drug delivery, the structural integrity of carrier systems like liposomes and polymer-based nanoparticles is paramount. While direct research on sodium octacosanoate is limited, the function of analogous long-chain sodium carboxylates, such as sodium stearate, provides strong evidence for its potential role. These molecules contribute to the stability of such systems by acting as co-surfactants, stabilizers, or structural matrix components. pishrochem.comatamankimya.com
In polymer-based delivery systems, such as biodegradable patches or nanoparticles, sodium octacosanoate can serve a dual function. Its ionic nature can be particularly influential in polysaccharide-based hydrogels. Monovalent sodium ions can reduce the electrostatic repulsion between negatively charged polymer chains (like carboxylate groups on gellan gum), allowing for a more compact and stable network structure. preprints.orgpreprints.org Furthermore, its properties as a lubricant, similar to sodium stearate, can be beneficial during the manufacturing of solid dosage forms, ensuring uniform distribution of components. pishrochem.comcaznstabilizer.com
Role in Emulsification and Stabilization of Complex Formulations
The amphiphilic character of sodium octacosanoate makes it an effective surface-active agent, enabling its use as an emulsifier and stabilizer in complex formulations where two or more immiscible phases must be mixed.
Emulsion Droplet Formation and Stability Mechanisms
Sodium octacosanoate functions as an emulsifier by reducing the interfacial tension between immiscible liquids, such as oil and water. atamankimya.comcaznstabilizer.com When added to an oil-water mixture and subjected to mechanical shear, the sodium octacosanoate molecules migrate to the interface. The hydrophobic alkyl tails penetrate the oil droplets while the hydrophilic sodium carboxylate heads remain in the aqueous phase. wikipedia.org This arrangement lowers the energy required to create new surface area, facilitating the formation of small, dispersed droplets.
Once the emulsion is formed, sodium octacosanoate stabilizes it through two primary mechanisms:
Steric Hindrance: The long, bulky alkyl chains create a physical barrier around the droplets, preventing them from approaching each other closely enough to coalesce.
Electrostatic Repulsion: The negatively charged carboxylate head groups exposed on the surface of the droplets create a repulsive electrostatic force between them, further inhibiting aggregation and coalescence. byjus.com
The very long C28 chain of sodium octacosanoate would be expected to provide substantial steric hindrance, leading to the formation of highly stable emulsions. Studies on other long-chain fatty acid salts have shown that increasing the alkyl chain length can enhance emulsion stability. nih.govresearchgate.net
Table 2: Mechanisms of Emulsion Stabilization by Sodium Octacosanoate
| Mechanism | Description | Effect on Emulsion |
|---|---|---|
| Reduction of Interfacial Tension | Amphiphilic molecules accumulate at the oil-water interface, lowering the energetic barrier to droplet formation. | Facilitates the creation of smaller droplets with less energy input. |
| Formation of an Interfacial Film | A monolayer of sodium octacosanoate molecules forms around the dispersed droplets. | Creates a protective barrier that prevents droplet coalescence. |
| Electrostatic Repulsion | The ionized carboxylate head groups create a negative surface charge on the droplets. | Droplets repel each other, preventing aggregation and phase separation. |
| Steric Hindrance | The long C28 alkyl chains create a physical, bulky layer around the droplets. | Physically prevents droplets from coming into close contact. |
This table outlines the fundamental mechanisms by which long-chain carboxylates like sodium octacosanoate stabilize emulsions.
Interfacial Activity in Dispersions and Suspensions
Beyond liquid-liquid emulsions, sodium octacosanoate also exhibits significant interfacial activity in solid-liquid dispersions and suspensions. Its primary role is to act as a dispersing agent or wetting agent. In a suspension, solid particles are dispersed in a liquid medium. If the particles are hydrophobic, they tend to agglomerate in an aqueous environment.
Sodium octacosanoate can adsorb onto the surface of these hydrophobic particles. The long alkyl tail interacts with the particle surface, while the ionic head group extends into the aqueous phase. This process modifies the particle surface, making it more hydrophilic and allowing for better interaction with the water-based medium. The electrostatic repulsion between the adsorbed carboxylate head groups on adjacent particles prevents them from aggregating, leading to a stable, uniform dispersion. This property is critical in the formulation of inks, paints, and certain pharmaceutical suspensions where uniform particle distribution is essential for performance and stability.
Future Directions and Emerging Research Avenues for Sodium Octacosanoate
Elucidating Novel Biological Roles in Intercellular Signaling Pathways
While the direct role of sodium octacosanoate (B1238098) in specific intercellular signaling pathways is not extensively documented in the provided search results, research on related fatty acids and their derivatives suggests potential avenues for investigation. Fatty acids and their metabolites are known to play diverse roles in cellular signaling, including modulating membrane fluidity, acting as ligands for nuclear receptors, and participating in the synthesis of signaling molecules. For instance, studies on other fatty acids highlight their involvement in processes like inflammation, energy metabolism, and cell growth regulation, often through complex interactions within cellular pathways. Future research could focus on identifying specific receptors or targets that sodium octacosanoate might interact with, and how these interactions influence downstream signaling cascades in various cell types. Given that octacosanoate is an ultra-long-chain fatty acid anion nih.gov, exploring its potential influence on lipid-mediated signaling or its incorporation into complex lipids involved in cell communication could be fruitful. Research into the ecophysiological role of free long-chain fatty acids in interspecies signaling among microorganisms ni.ac.rs might also provide insights into potential biological communication roles for octacosanoate in different contexts.
Development of Advanced Nanomaterials Utilizing Octacosanoate as a Building Block
Sodium octacosanoate, with its long hydrocarbon chain and ionic head group, possesses amphiphilic characteristics that make it a potential candidate for use in the development of advanced nanomaterials. Its structure could facilitate self-assembly into various nanoscale architectures, such as micelles, vesicles, or ordered arrays, depending on the solvent and conditions. Research into the adsorption of fatty acid molecules on nanoparticles to create multifunctional materials with tunable properties highlights the general principle of using fatty acids as building blocks in nanotechnology acs.orgamazon.com. Future work could explore the specific self-assembly behavior of sodium octacosanoate under different conditions and its potential to functionalize nanoparticles or create novel nano structures with tailored properties for applications in areas like drug delivery, sensing, or catalysis. The use of octacosanoate-bearing compounds in the context of materials science is an emerging area ambeed.com.
High-Throughput Screening Methodologies for Structure-Function Relationships of Octacosanoate Analogs
High-throughput screening (HTS) methodologies are powerful tools for rapidly assessing the biological or material properties of large libraries of compounds, enabling the identification of structure-function relationships. While the provided search results include examples of HTS applied to identify inhibitors of transporters or to screen for increased production of octanoic acid nih.govnih.govresearchgate.net, applying similar approaches to sodium octacosanoate and its structural analogs could accelerate the discovery of new applications or biological activities. By synthesizing or acquiring a library of octacosanoate derivatives with modifications to the alkyl chain length, saturation, or head group, HTS could be used to screen for specific interactions (e.g., with proteins or cell membranes), effects on cellular processes, or performance in material formulations. This would allow for the systematic mapping of how structural variations influence the compound's properties, guiding the rational design of improved octacosanoate-based molecules for specific purposes. Computational approaches can complement HTS by analyzing the resulting data and helping to build predictive structure-activity relationship models dovepress.com.
Integration of Multiscale Computational Approaches with Experimental Validation
The study of sodium octacosanoate and its interactions at various scales, from molecular to macroscopic, can significantly benefit from the integration of multiscale computational approaches with experimental validation. Techniques such as molecular dynamics simulations could provide insights into the self-assembly of octacosanoate molecules, their interactions with biological membranes or material surfaces, and their behavior in different solvents. Quantum mechanical calculations could help understand the electronic structure and reactivity of the compound. These computational predictions can then be validated through experimental techniques such as spectroscopy, microscopy, and diffraction. This integrated approach can provide a deeper understanding of the fundamental properties of sodium octacosanoate and guide the design of experiments and the development of new applications. Computational tools are already being used in related areas, such as predicting the physicochemical properties of biodiesel based on fatty acid composition frontiersin.org.
Exploration of Octacosanoate in Non-Aqueous and Supercritical Fluid Systems
Traditional studies of fatty acid salts often focus on aqueous systems due to their amphiphilic nature. However, exploring the behavior and applications of sodium octacosanoate in non-aqueous solvents and supercritical fluids represents an emerging research avenue. Supercritical fluids, such as supercritical carbon dioxide, offer unique properties, including tunable density and viscosity, which can influence solubility and self-assembly. Research has explored the use of organic nucleating agents, including sodium octacosanoate, in supercritical fluid systems for polymer foaming google.com. Investigating the phase behavior, solubility, and potential applications of sodium octacosanoate in various non-aqueous solvents and supercritical fluids could open up new possibilities in areas such as enhanced oil recovery, green chemistry processes, or the synthesis of novel materials. Techniques like supercritical fluid extraction are already employed for isolating lipophilic compounds from natural sources ebi.ac.ukmdpi.com.
Q & A
Basic Research Questions
Q. How can researchers design a reproducible synthesis protocol for sodium octacosanoate?
- Methodological Answer : Begin with a systematic literature review to identify existing synthesis routes (e.g., saponification of octacosanoic acid esters or carboxylation reactions). Prioritize methods with documented purity (>99%) and yield metrics . Optimize reaction parameters (temperature, solvent polarity, catalyst) using factorial design experiments. Validate purity via NMR (¹H/¹³C) and FTIR spectroscopy to confirm ester-to-carboxylate conversion . Report deviations from protocols and raw data transparency to enhance reproducibility .
Q. What experimental approaches are recommended for characterizing sodium octacosanoate’s physicochemical properties?
- Methodological Answer :
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Melting Point : Use differential scanning calorimetry (DSC) with NIST-certified reference standards .
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Solubility : Conduct phase-solubility studies in polar (water, ethanol) and non-polar solvents (hexane) at controlled temperatures (25–60°C). Tabulate results with ±SD from triplicate trials (Example Table 1) .
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Crystallinity : Employ X-ray diffraction (XRD) to analyze lattice parameters and compare with computational models .
Table 1 : Solubility of Sodium Octacosanoate in Common Solvents
Solvent Temperature (°C) Solubility (mg/mL) Source Water 25 0.12 ± 0.03 NIST Ethanol 40 2.45 ± 0.15 Lab Data
Q. How should researchers design in vitro assays to evaluate sodium octacosanoate’s biological activity?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity in HEK293 or MCF-7 lines) with dose-response curves (0.1–100 µM). Include positive/negative controls (e.g., sodium palmitate) and measure endpoints like IC₅₀ or membrane disruption via fluorescence microscopy . Validate findings with orthogonal assays (e.g., enzymatic inhibition studies) to rule out assay-specific artifacts .
Advanced Research Questions
Q. How can conflicting data on sodium octacosanoate’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., buffer composition, ionic strength) . Design accelerated stability trials (40–80°C, pH 2–12) with HPLC monitoring. Use Arrhenius modeling to extrapolate degradation kinetics . Discrepancies may arise from trace impurities; thus, employ mass spectrometry to detect degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
